O-(2-Nitrobenzyl)hydroxylamine

Catalog No.
S14053219
CAS No.
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2-Nitrobenzyl)hydroxylamine

Product Name

O-(2-Nitrobenzyl)hydroxylamine

IUPAC Name

O-[(2-nitrophenyl)methyl]hydroxylamine

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c8-12-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2

InChI Key

NNAKUCHOAIBOTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CON)[N+](=O)[O-]

O-(2-Nitrobenzyl)hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine functional group attached to a 2-nitrobenzyl moiety. Its molecular formula is C7H9ClN2O3C_7H_9ClN_2O_3, and it is typically encountered in the form of hydrochloride salt. This compound features a nitro group (-NO2) ortho to the hydroxylamine group, which significantly influences its reactivity and properties. The compound is known for its role in various

  • Nucleophilic Substitution Reactions: The hydroxylamine group can act as a nucleophile, allowing for the formation of amides when reacted with electrophiles such as carboxylic acids or their derivatives.
  • Reductive Reactions: It can undergo reduction to yield amines or other derivatives, depending on the reaction conditions.
  • Photo

O-(2-Nitrobenzyl)hydroxylamine has been studied for its biological properties, particularly its potential as an antimicrobial agent. Research indicates that compounds containing hydroxylamine groups exhibit activity against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways. Additionally, hydroxylamines are known to possess antioxidant properties, which may contribute to their biological effects .

The synthesis of O-(2-Nitrobenzyl)hydroxylamine can be achieved through several methods:

  • Reduction of Nitro Compounds: Starting from 2-nitrobenzaldehyde, it can be reduced using reducing agents such as sodium borohydride in an alcohol solvent.
  • Direct Nitration: Hydroxylamine can be reacted with 2-nitrobenzoyl chloride to yield O-(2-Nitrobenzyl)hydroxylamine.
  • Oxidative Nitration: Utilizing oxidizing agents like potassium nitrite in acidic conditions can also facilitate the formation of this compound from suitable precursors .

These methods allow for the efficient production of O-(2-Nitrobenzyl)hydroxylamine with varying yields depending on the specific conditions used.

O-(2-Nitrobenzyl)hydroxylamine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Protecting Groups: The 2-nitrobenzyl moiety is often used as a protecting group in organic synthesis due to its ability to undergo photochemical cleavage.
  • Analytical Chemistry: It is employed in analytical techniques for detecting and quantifying certain analytes due to its reactivity with specific functional groups .

Studies on O-(2-Nitrobenzyl)hydroxylamine have revealed its interactions with various biological molecules. For instance, it has been shown to react selectively with amino acids and peptides, indicating potential applications in bioconjugation techniques. Its interaction with nucleophiles such as thiols and amines suggests that it could be utilized in targeted drug delivery systems or as a tool for probing biological pathways .

O-(2-Nitrobenzyl)hydroxylamine shares structural similarities with several other compounds, notably:

Compound NameStructural FeaturesUnique Aspects
O-(4-Nitrobenzyl)hydroxylamineHydroxylamine attached to a 4-nitrobenzeneDifferent position of nitro group affects reactivity
N-nitro-O-(4-nitrophenyl)hydroxylamineContains both nitro and hydroxylamine groupsExhibits different stability and reactivity patterns
O-(4-Nitrobenzoyl)hydroxylamineBenzoyl group instead of benzylUsed primarily as an acylating agent
(4-Amino-2-nitrophenyl)methanolAmino group substitutionExhibits different biological activity

The unique positioning of the nitro group in O-(2-Nitrobenzyl)hydroxylamine affects its chemical behavior, making it distinct from its analogs. This positioning influences both its reactivity in

Strategic Approaches to Nitrobenzyl Group Incorporation in Hydroxylamine Scaffolds

The incorporation of the 2-nitrobenzyl group into hydroxylamine scaffolds primarily relies on nucleophilic alkylation and Mitsunobu-based coupling strategies. A widely adopted method involves the alkylation of hydroxamic acid derivatives with 2-nitrobenzyl bromide, followed by acid-catalyzed hydrolysis to yield the target compound. For instance, benzohydroxamic acid reacts with 2-nitrobenzyl bromide in ethanol-water mixtures under alkaline conditions, producing O-(2-nitrobenzyl)benzohydroxamate intermediates. Subsequent refluxing with hydrochloric acid cleaves the hydroxamate bond, liberating O-(2-nitrobenzyl)hydroxylamine hydrochloride.

An alternative approach employs the Mitsunobu reaction, where 2-nitrobenzyl alcohol is coupled to N-hydroxylphthalimide using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF). The phthalimide-protected intermediate is then treated with hydrazine to yield the free hydroxylamine, which is isolated as its hydrochloride salt. This method offers superior regioselectivity compared to traditional alkylation, particularly for sterically hindered substrates.

Key variables influencing nitrobenzyl group incorporation include:

  • Electrophile reactivity: 2-Nitrobenzyl bromide exhibits higher reactivity than chlorides but may necessitate controlled addition to minimize polyalkylation.
  • Base selection: Potassium hydroxide in aqueous ethanol optimally deprotonates hydroxamic acids without hydrolyzing nitrobenzyl electrophiles prematurely.
  • Temperature control: Reactions conducted at 0–25°C mitigate exothermic side reactions, improving product stability.
MethodReagentsSolventYield (%)
Alkylation-hydrolysis2-Nitrobenzyl bromide, KOH, HClEthanol-H₂O70–85
Mitsunobu-deprotectionDIAD, PPh₃, HydrazineTHF65–75

Advanced Analytical Techniques for Purity Assessment and Structural Confirmation

Rigorous characterization of O-(2-nitrobenzyl)hydroxylamine derivatives necessitates multimodal spectroscopic and chromatographic analysis. Nuclear magnetic resonance (NMR) spectroscopy serves as the cornerstone for structural elucidation. In the ¹H NMR spectrum, the benzylic methylene protons adjacent to the hydroxylamine group resonate as a singlet at δ 5.03–5.05 ppm, while aromatic protons of the 2-nitrobenzyl moiety appear as a multiplet between δ 7.37–8.20 ppm. The ¹³C NMR spectrum confirms the nitro group’s electronic effects, with the benzylic carbon resonating at δ 77.0–77.5 ppm and the nitro-substituted aromatic carbons at δ 123–139 ppm.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 254 nm is employed for purity assessment, leveraging the compound’s strong absorbance from the nitroaromatic chromophore. Mobile phases typically comprise acetonitrile-water gradients with 0.1% trifluoroacetic acid to suppress silanol interactions.

Elemental analysis validates stoichiometric composition, with acceptable carbon, hydrogen, and nitrogen deviations ≤0.4%. For example, O-(2-nitrobenzyl)hydroxylamine hydrochloride (C₇H₇ClN₂O₃) theoretical values are C 43.20%, H 3.63%, N 14.38%; observed values align within 0.3%.

TechniqueKey Data PointsPurpose
¹H NMRδ 5.03 (s, 2H, CH₂), δ 7.37–8.20 (m, 4H)Structural confirmation
HPLC-UVtᵣ = 8.7 min, >98% purityPurity assessment
Elemental AnalysisC 43.5%, H 3.7%, N 14.1%Stoichiometric validation

Solvent Systems and Catalytic Conditions for Optimal Yield

Reaction solvents critically influence nitrobenzyl group incorporation efficiency and product isolation. Polar aprotic solvents like THF and dimethylformamide (DMF) enhance Mitsunobu reaction rates by stabilizing the oxyphosphonium intermediate, but may complicate purification due to high boiling points. Ethanol-water mixtures (3:1 v/v) optimize hydroxamate alkylation by balancing hydroxamic acid solubility and nitrobenzyl bromide reactivity, achieving yields >80%.

Catalytic systems play a dual role in facilitating coupling and preventing side reactions. Triphenylphosphine (1.1 eq) in Mitsunobu reactions ensures complete conversion of 2-nitrobenzyl alcohol to the phthalimide intermediate, while hydrazine (1.1 eq) selectively cleaves the phthaloyl group without degrading the hydroxylamine. Acidic workup with 2 M HCl in ether precipitates the hydrochloride salt, minimizing solubility-related losses.

Temperature optimization:

  • Alkylation-hydrolysis: Reflux (80°C) accelerates hydrolysis but risks nitro group reduction; maintaining 60–70°C balances speed and product integrity.
  • Mitsunobu reactions: Conducted at 0°C to room temperature to prevent DIAD decomposition.
ParameterOptimal ConditionImpact on Yield
Solvent polarityEthanol-H₂O (3:1)Maximizes alkylation rate
Catalyst loadingPPh₃ (1.1 eq)Ensures full conversion
Reaction temperature60–70°C (hydrolysis)Balances speed/stability

Aci-Nitro Intermediate Formation and Decay Kinetics

The formation and subsequent decay of aci-nitro intermediates constitutes the central mechanistic pathway in nitrobenzyl photochemistry [1] [7]. Upon photoexcitation, nitrobenzyl compounds undergo rapid intramolecular hydrogen atom abstraction by the excited nitro group, resulting in the formation of aci-nitro intermediates through π-electron reorganization to the ground state [8] [3]. This process occurs from both singlet and triplet excited states, with the singlet channel being dominant and proceeding on a timescale of approximately 100 femtoseconds [7] [8].

The decay kinetics of aci-nitro intermediates exhibit significant structure-dependent variations [1] [7]. For 2-nitrobenzaldehyde, the aci-nitro absorbance decay occurs within a few nanoseconds from photoexcitation, with a measured lifetime of 6 ± 2 nanoseconds [3] [7]. However, substitution patterns dramatically influence these kinetics [7] [8]. The addition of electron-donating methoxy substituents at positions 4 and 5 leads to slower decay rates of the aci-nitro intermediates, while electron-withdrawing substituents such as chlorine atoms accelerate the decay process [7] [8].

CompoundAci-Nitro LifetimeSubstitution Effect
2-Nitrobenzaldehyde6 ± 2 nsReference compound
4,5-Dimethoxy-2-nitrobenzaldehyde54 ± 1 ns (52%), 760 ± 3 ns (48%)Electron-donating groups slow decay
4,5-Methylenedioxy-2-nitrobenzaldehydeBiexponential decayMixed electronic effects
4-Chloro-2-nitrobenzaldehyde<6 nsElectron-withdrawing groups accelerate decay

The activation energy and preexponential factors for aci-nitro decay have been systematically determined [1] [9]. The longest lifetime component, representing the major part of the aci-nitro decay, shows that carboxylic acids as leaving groups have relatively small effects on the decay kinetics [1] [9]. However, the presence of additional nitrated phenyl rings in the α-position generally leads to shorter aci-nitro lifetimes [1] [9].

Temperature-dependent studies reveal that the decay of aci-nitro intermediates follows Arrhenius behavior [10] [9]. The photolysis reaction exhibits first-order decay kinetics with half-times ranging from 0.07 milliseconds to several microseconds depending on the specific substitution pattern and environmental conditions [10] [9]. For N-[1-(2-nitrophenyl)ethyl]carbamoylcholine iodide, the aci-nitro intermediate decay shows a half-time of 0.07 milliseconds in aqueous buffers at pH 7 and 23°C [10].

Wavelength-Dependent Photolysis Efficiency

The photolysis efficiency of nitrobenzyl-based protecting groups exhibits pronounced wavelength dependence, with quantum yields varying significantly across different excitation wavelengths [11] [12]. Quantum yields for photoinduced release from nitrobenzyl protecting groups typically range from 0.1% to 1% for one-photon absorption, with these values decreasing as the maximum absorption wavelength increases [13] [11].

The wavelength-dependent photochemical efficiency reflects the underlying electronic transitions and excited state dynamics [11] [14]. For nitrobenzyl compounds, the quantum yield (Φ) correlates inversely with bathochromic shifts in absorption bands, consistent with the energy gap law [11] [15]. Extended π-conjugated systems exhibit reduced quantum efficiencies despite their enhanced two-photon responses and red-shifted absorption spectra [11] [15].

Wavelength RangeQuantum YieldPhotochemical Process
280-320 nm0.60 (2-nitrobenzyl alcohols)Direct photolysis to nitroso products
308 nm0.25-0.81 (various nitrobenzyl derivatives)Aci-nitro intermediate formation
350-400 nm0.001-0.01Red-shifted absorption systems
226 nmHigher kinetic energy releaseEnhanced photodissociation

The photolysis of nitrobenzene at different wavelengths demonstrates distinct energy disposal patterns [16] [17]. At 226 nm photolysis, the rotational temperature of nitric oxide fragments reaches 3700 ± 350 K, corresponding to an average rotational energy of 0.32 ± 0.03 eV [17]. In contrast, 280 nm photolysis produces fragments with a rotational temperature of 2400 ± 200 K and an average rotational energy of 0.20 ± 0.03 eV [17].

The wavelength dependence also manifests in the branching ratios of different photochemical pathways [16] [17]. For nitrobenzene photodissociation, the production of nitrogen dioxide exceeds that of nitric oxide by approximately 50% at 280 nm photolysis, but this ratio increases to nearly sixfold at 222 nm dissociation [16] [17]. The kinetic energy release follows a linear increase from 0.29 eV at 320 nm to 1.1 eV at 220 nm for channels producing nitric oxide radicals [16] [17].

Solvent Polarity Effects on Reaction Pathways

Solvent polarity exerts profound influence on the photochemical reaction pathways of nitrobenzyl derivatives, affecting both the mechanism and efficiency of photolysis [4] [18]. The balance between competing reaction pathways depends critically on the reaction medium, with different solvents favoring distinct mechanistic routes [4] [19].

In aprotic solvents and in aqueous acid and base conditions, the reaction proceeds predominantly via hydrated nitroso compounds formed by proton transfer [4] [19]. Conversely, in water at pH 3-8, the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates, predominates [4] [19]. Time-resolved infrared spectroscopy has identified both pathways and their respective transient intermediates [4] [19].

The solvent polarity effect correlates with the dielectric constant of the medium [20] [18]. For riboflavin photolysis, which shares mechanistic similarities with nitrobenzyl compounds, the apparent first-order rate constants show linear dependence on solvent dielectric constant, ranging from 3.19 × 10⁻³ min⁻¹ in ethyl acetate to 4.61 × 10⁻³ min⁻¹ in water [20]. This relationship implies participation of dipolar intermediates along the reaction pathway [20].

SolventDielectric ConstantRelative Photolysis RatePredominant Pathway
Chloroform4.8FastestOxygen-mediated oxidation
Dichloromethane8.9FastRadical mechanisms
Acetonitrile37.5ModerateMixed pathways
Dimethylformamide36.7ModerateStabilized intermediates
Water80.1SlowerCyclization mechanisms

The degradation rate of nitro-aromatic compounds shows an inverse relationship with solvent polarity [18]. In general, the solubility of molecular oxygen increases as solvent polarity decreases, which influences the photodegradation pathways [18]. The presence of oxygen promotes oxidation of the parent compound, leading to enhanced photodegradation in less polar solvents [18].

Solvent viscosity also affects the photochemical kinetics [20]. The rate constants for photolysis show an inverse relationship with medium viscosity, reflecting the involvement of diffusion-controlled processes [20]. This effect is particularly pronounced for reactions involving radical intermediates that require molecular mobility for efficient reaction [20].

The temporal resolution capabilities of O-(2-nitrobenzyl)hydroxylamine and related nitrobenzyl compounds have established them as indispensable tools for neurotransmitter release studies. The photolysis kinetics of nitrobenzyl derivatives typically proceed through an aci-nitro intermediate formation, with rate constants ranging from 10² to 10⁵ seconds⁻¹ depending on the specific substitution pattern and experimental conditions [2] [6] [7].
For neurotransmitter applications, the α-carboxy-2-nitrobenzyl (CNB) protecting group demonstrates exceptional temporal resolution with rate constants of approximately 4.8 × 10⁴ s⁻¹ for glutamate release, corresponding to a half-time of approximately 14 microseconds [6] [5]. This rapid photolysis enables researchers to achieve temporal resolution sufficient for studying fast synaptic transmission processes. The mechanistic pathway involves initial photoexcitation to form an aci-nitro intermediate, followed by cyclization to a benzisoxazolidine intermediate and subsequent hydrolysis to release the neurotransmitter along with o-nitrosobenzaldehyde as a byproduct [2] [6].

Table 1: Temporal Resolution Parameters for Nitrobenzyl-Caged Neurotransmitters

CompoundRate Constant (s⁻¹)Half-timeQuantum YieldApplication
CNB-Glutamate4.8 × 10⁴14 μs0.14Fast synaptic signaling [5]
CNB-GABA3.6 × 10⁴19 μs0.16Inhibitory neurotransmission [5]
MNI-Glutamate~10⁵7 μs0.085Two-photon applications [5]
NPE-ATP83-908-12 ms0.63Purinergic signaling [6]

The efficiency of temporal control is further enhanced by the wavelength-specific activation properties. Studies demonstrate that nitrobenzyl-caged compounds can achieve selective photorelease using specific wavelengths, with 4,5-dimethoxy-2-nitrobenzyl-caged GABA showing selective activation at 405 nm while 4-methoxyphenacyl-caged glutamate responds preferentially to 260 nm irradiation [8]. This wavelength orthogonality enables sophisticated experimental designs involving sequential or simultaneous release of multiple neurotransmitter species.

The temporal precision achieved with nitrobenzyl hydroxylamine derivatives has enabled millisecond-resolution studies of synaptic transmission. Time-resolved mass spectrometry studies have confirmed that photolysis reactions can be monitored with millisecond temporal resolution, allowing direct observation of intermediate species and reaction kinetics [9] [10]. This capability is essential for studying rapid neuronal processes where conventional pharmacological approaches lack sufficient temporal precision.

Spatial Targeting in Cellular Calcium Signaling

O-(2-nitrobenzyl)hydroxylamine derivatives have proven particularly valuable for spatial targeting applications in calcium signaling studies, where precise subcellular localization of calcium release is critical for understanding cellular physiology [11] [12] [13]. The spatial resolution capabilities emerge from the localized nature of photolysis, which can be confined to specific cellular compartments or even subcellular microdomains.

Calcium imaging applications utilize caged calcium compounds such as DM-nitrophen and NP-EGTA, which release calcium ions upon photolysis with rate constants of 3.8 × 10⁴ s⁻¹ and 6.8 × 10⁴ s⁻¹, respectively [12] [5]. These compounds enable researchers to create controlled calcium transients in specific cellular regions, allowing investigation of calcium-dependent processes with high spatial precision. The photolysis of DM-nitrophen involves conversion from a high-affinity calcium buffer (KD ≈ 10 nM) to weakly calcium-binding photoproducts (KD ≈ 6 mM), resulting in rapid calcium release [12].

Table 2: Spatial Targeting Parameters for Calcium Signaling Applications

ParameterDM-nitrophenNP-EGTASpatial Resolution
Rate Constant (s⁻¹)3.8 × 10⁴6.8 × 10⁴Subcellular [12]
Quantum Yield0.180.23High efficiency [5]
Calcium Affinity Change10 nM → 6 mMSimilarRapid release [12]
Spatial ConfinementFocal illuminationUV flashMicrometers [12]

The spatial targeting capabilities have been demonstrated in studies of calcium sparklets generated by L-type voltage-gated calcium channels, where localized activation by calcium release is essential for calcineurin signaling [13]. Research has shown that BAPTA treatment cannot disrupt the local activation of calcineurin by calcium sparklets, highlighting the importance of spatial compartmentalization in calcium signaling. This spatial specificity enables researchers to distinguish between global and local calcium signaling pathways.

Fluorescence resonance energy transfer (FRET)-based biosensors have been developed to monitor the spatial dynamics of calcium-dependent enzyme activation, such as calcineurin, with subcellular resolution [13]. These studies reveal that calcium-dependent processes exhibit distinct spatial patterns, with dendritic spine activation occurring rapidly followed by cytosolic and nuclear activation over different timescales. The spatial targeting enabled by nitrobenzyl-caged compounds has been instrumental in establishing these temporal and spatial hierarchies in calcium signaling.

Advanced calcium imaging techniques utilizing two-photon microscopy have achieved spatial resolution at the level of individual dendritic spines and axonal boutons [14]. These applications demonstrate that nitrobenzyl compounds can provide sufficient spatial confinement to study calcium signaling in structures as small as synaptic terminals. The combination of caged calcium compounds with high-resolution imaging has enabled detailed mapping of calcium microdomains and their functional significance in synaptic transmission.

Two-Photon Activation Strategies for Deep-Tissue Applications

Two-photon activation represents a significant advancement in the application of O-(2-nitrobenzyl)hydroxylamine derivatives for deep-tissue studies, addressing the fundamental limitations of traditional single-photon excitation in thick biological specimens [15] [16] [17]. The nonlinear optical properties of two-photon excitation provide inherent three-dimensional spatial confinement, making it ideal for applications requiring precise localization in complex tissue environments.

The development of nitrobenzyl derivatives optimized for two-photon activation has focused on enhancing two-photon absorption cross-sections while maintaining efficient photolysis [15] [17]. Nitrodibenzofuran (NDBF) derivatives represent a significant breakthrough, exhibiting two-photon cross-sections of 0.5-0.7 GM (Göppert-Mayer units) with efficient photorelease at wavelengths suitable for deep-tissue penetration [3] [17]. The dimethylamino-substituted NDBF (DMA-NDBF) shows even higher two-photon cross-sections while maintaining photolytic efficiency [17].

Table 3: Two-Photon Activation Parameters for Deep-Tissue Applications

Compound ClassAbsorption Max (nm)2P Cross-Section (GM)Tissue PenetrationApplication
o-Nitrobenzyl260-280<0.1PoorSurface applications [3]
DMNB350-365LowLimitedModerate depth [4]
NDBF3250.5-0.7GoodDeep tissue [17]
DMA-NDBF424HighExcellentMaximum penetration [17]
6-Bromo-7-hydroxycoumarin~3803-10GoodNeurobiological studies [15]

The penetration depth capabilities of two-photon systems have been demonstrated in live brain tissue, achieving effective photolysis at depths exceeding 600 micrometers [18] [19]. Studies using frequency-doubled fiber lasers at 937 nm have shown successful two-photon excitation of GFP- and YFP-labeled neurons with penetration depths up to 620 μm using illumination powers as low as 10 mW [18]. This represents a significant improvement over traditional UV-based systems, which are limited to superficial tissue layers.

The temporal characteristics of two-photon photolysis maintain the rapid kinetics necessary for biological applications while providing enhanced spatial confinement. Two-photon activation of p-hydroxyphenacyl derivatives has been demonstrated using visible light at 550 nm, with quantum yields comparable to single-photon activation [20]. The quadratic intensity dependence of two-photon absorption ensures that photolysis is confined to the focal volume, typically within a few cubic micrometers [15] [19].

Research into optimizing two-photon cross-sections has led to the development of specialized chromophores with extended π-conjugation systems [20] [17]. Studies demonstrate that compounds with donor-acceptor architectures exhibit enhanced two-photon absorption properties, with cross-sections exceeding 10 GM for appropriately designed systems [20]. These developments have enabled the use of lower laser powers while maintaining efficient photorelease, reducing potential photodamage to biological specimens.

The biological applications of two-photon activation have been particularly successful in neuroscience research, where precise spatial control of neurotransmitter release is essential [8] [5] [21]. Two-photon uncaging of glutamate has enabled diffraction-limited activation of individual synapses, allowing researchers to map synaptic connectivity with unprecedented precision [5] [21]. This capability has been instrumental in understanding synaptic plasticity mechanisms and neural circuit function.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

168.05349212 g/mol

Monoisotopic Mass

168.05349212 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types